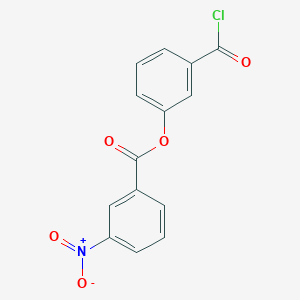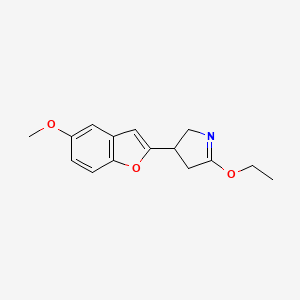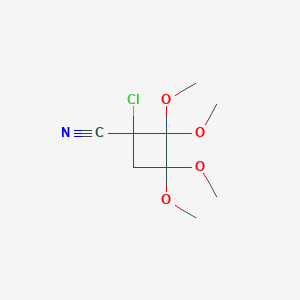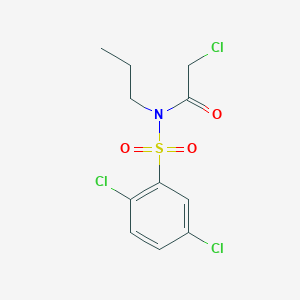
2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-propylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(2,4-dichlorobenzene-1-sulfonyl)-N-propylacetamide
- 2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-ethylacetamide
Uniqueness
2-Chloro-N-(2,5-dichlorobenzene-1-sulfonyl)-N-propylacetamide is unique due to its specific substitution pattern and the presence of both chloro and sulfonyl groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
88522-29-6 |
|---|---|
Fórmula molecular |
C11H12Cl3NO3S |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
2-chloro-N-(2,5-dichlorophenyl)sulfonyl-N-propylacetamide |
InChI |
InChI=1S/C11H12Cl3NO3S/c1-2-5-15(11(16)7-12)19(17,18)10-6-8(13)3-4-9(10)14/h3-4,6H,2,5,7H2,1H3 |
Clave InChI |
VSJYUSPZTZEOFP-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C(=O)CCl)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



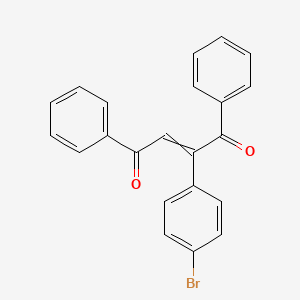
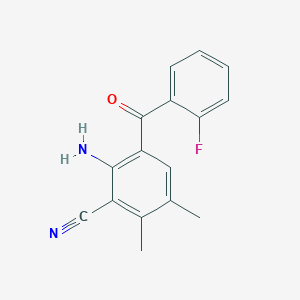
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
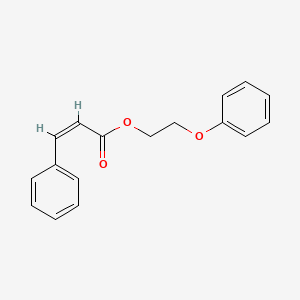
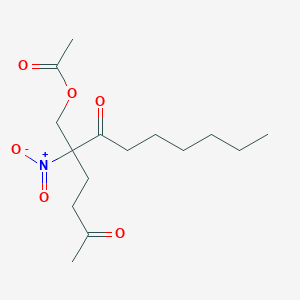
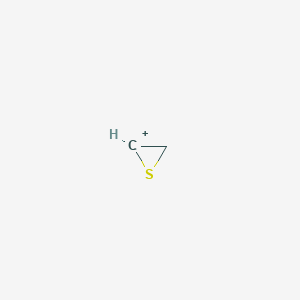
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)

